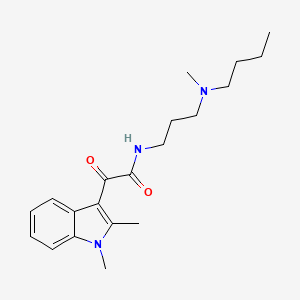

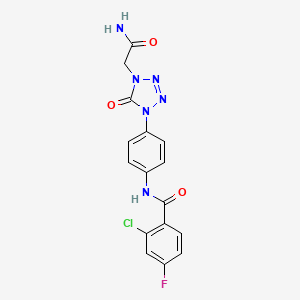

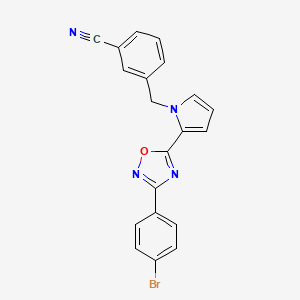

![molecular formula C24H14F6N2O3 B2824499 3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 303996-92-1](/img/structure/B2824499.png)

3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including the trifluoromethyl groups and the indole ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Applications De Recherche Scientifique

1. Photochemical Transformations

The compound has been studied in the context of photochemical transformations of oxepino[3,2-b]indolones, leading to the formation of indole-spiro(2-alkyl-2-aroyl)-3-ones. This research suggests its potential application in synthesizing complex molecular structures under light-induced conditions (Humphrey et al., 1983).

2. Enantioselective Synthesis

The compound has been explored for its role in the enantioselective synthesis of benzo[a]- and indolo[2,3-a]quinolizidines. This involves a two-step route including cyclocondensation and stereocontrolled cyclization, indicating its importance in stereoselective chemical syntheses (Amat et al., 2007).

3. Synthesis of 1,2,4-Triazoles

The compound is relevant in the synthesis of di- and trisubstituted 1,2,4-triazoles containing indole fragments. This underscores its utility in creating compounds with potential pharmacological properties (Kelarev et al., 1993).

4. Chiral Brønsted Acid Catalysts

Its derivatives have been used in the design of chiral Brønsted acid catalysts for stereoselective reactions, demonstrating its role in advanced catalyst development (Momiyama et al., 2016).

5. Microwave-Assisted Syntheses

The compound is involved in microwave-assisted syntheses of N-heterocycles, showcasing its application in efficient and clean synthetic methodologies (Portela-Cubillo et al., 2008).

6. O-Benzylation and Radical Perfluoroalkylation

It has been used in the development of novel acid-catalyzed O-benzylation reagents and in radical perfluoroalkylation processes, highlighting its versatility in various organic synthesis reactions (Yamada et al., 2012); (Leifert et al., 2016).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s challenging to provide a detailed analysis of its mechanism of action .

Orientations Futures

The future directions for research involving this compound would likely depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in clinical trials .

Propriétés

IUPAC Name |

[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14F6N2O3/c25-23(26,27)16-7-3-5-14(11-16)13-32-19-10-2-1-9-18(19)20(21(32)33)31-35-22(34)15-6-4-8-17(12-15)24(28,29)30/h1-12H,13H2/b31-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVITVSIPWFQSX-GTWSWNCMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

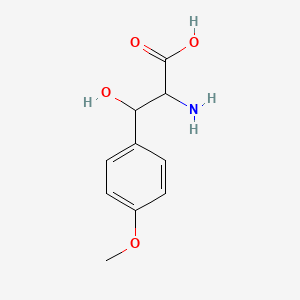

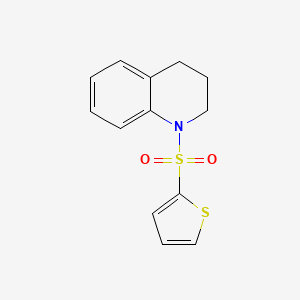

![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one](/img/structure/B2824428.png)

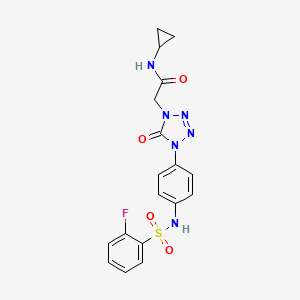

![9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2824429.png)

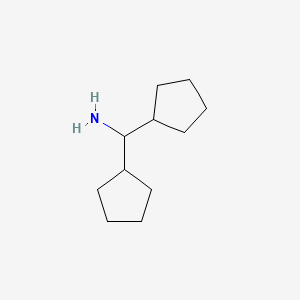

![2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2824434.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2824435.png)